REACTION_CXSMILES
|
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1Cl.[Cu]>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([N:12]2[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[C:5]3[C:13]2=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:16][CH:17]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
5.51 g
|
Type
|
reactant
|
Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
36.43 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
copper
|
Quantity
|
8.38 g
|
Type
|
catalyst
|
Smiles
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[Cu]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The copper and inorganic salts were filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
The product, 9-(4-methoxyphenyl)carbazole, was recrystallized
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The infrared absorption spectrum of the product
|
Type
|
CUSTOM
|
Details
|
the following absorption frequencies (KBr windows, in cm−1)
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |